molecular formula C12H11NO B11041358 1-(Indolin-1-yl)but-2-yn-1-one

1-(Indolin-1-yl)but-2-yn-1-one

Cat. No.: B11041358
M. Wt: 185.22 g/mol
InChI Key: NSBLRGZJSVTIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Indolin-1-yl)but-2-yn-1-one is a heterocyclic compound featuring an indoline moiety linked to a but-2-yn-1-one group. This structure combines the electron-rich indoline system with a conjugated alkyne-carbonyl system, making it a candidate for diverse applications in medicinal chemistry and materials science. For instance:

  • Synthesis: Similar compounds, such as 1-(indolin-1-yl)ethan-1-one derivatives, are synthesized via Sonogashira coupling or Friedel-Crafts acylation .
  • Applications: Indoline-containing ynones are explored as inhibitors (e.g., TRIM24/BRPF1 bromodomain inhibitors) and fluorescent materials .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)but-2-yn-1-one

InChI

InChI=1S/C12H11NO/c1-2-5-12(14)13-9-8-10-6-3-4-7-11(10)13/h3-4,6-7H,8-9H2,1H3

InChI Key

NSBLRGZJSVTIPT-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Indolin-1-yl)but-2-yn-1-one typically involves the reaction of indoline with but-2-yn-1-one under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the indoline attacks the carbonyl carbon of the but-2-yn-1-one, resulting in the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(Indolin-1-yl)but-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the indoline moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indoline derivatives.

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)but-2-yn-1-one involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Properties

Key analogs and their structural differences:

Compound Name Substituents Key Features
1-(Indolin-1-yl)but-2-yn-1-one Indoline + but-2-yn-1-one Extended conjugation; potential for luminescence and bioactivity.
1-(Indolin-1-yl)ethan-1-one Indoline + ethan-1-one Shorter alkyne chain; used in dual bromodomain inhibitors (TRIM24/BRPF1) .
1-(Pyren-1-yl)but-2-yn-1-one Pyrene + but-2-yn-1-one Enhanced solid-state fluorescence (6× quantum yield vs. solution) .
1-(Indolin-1-yl)-2-phenylethan-1-one Indoline + phenyl-ethanone Phenyl substitution alters electronic properties; confirmed via ¹H-NMR .

Impact of Substituents :

  • Aromatic Systems : Pyrene-substituted analogs exhibit pressure-dependent luminescence shifts (100 nm bathochromic shift at 3 GPa) due to π-π stacking , whereas indoline analogs may prioritize bioactivity.

Physical and Spectroscopic Properties

Table 1: Comparative Data for Selected Compounds
Compound Fluorescence Quantum Yield Key Spectral Data (¹H-NMR) Pressure Sensitivity (Δλ/ΔP)
1-(Pyren-1-yl)but-2-yn-1-one 0.42 (solid) δ 8.5–7.2 (pyrene protons) 33 nm/GPa
1-(Indolin-1-yl)ethan-1-one N/A δ 3.8–4.2 (indoline protons) N/A
1-(Indolin-1-yl)-2-phenylethan-1-one N/A δ 7.3–7.5 (phenyl protons) N/A

Notable Findings:

  • Pyrene-substituted analogs show strong solid-state fluorescence due to planar stacking, whereas indoline analogs are less studied in this context.
  • Indoline derivatives like 1-(indolin-1-yl)decan-1-one are intermediates in reductive transamidation reactions, highlighting their versatility in synthesis .
Table 2: Bioactivity of Indoline-Containing Ynones
Compound Target/Activity IC₅₀/EC₅₀ Reference
TRIM24/BRPF1-IN-2 Dual TRIM24/BRPF1 bromodomain 0.12 μM
1-(Indolin-1-yl)decan-1-one Substrate for reductive transamidation N/A

Structural-Activity Relationships :

  • The ethan-1-one moiety in TRIM24/BRPF1-IN-2 is critical for bromodomain inhibition, suggesting that the but-2-yn-1-one group in the target compound may require optimization for similar efficacy.
  • Indoline’s nitrogen heterocycle enhances solubility and binding interactions in biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.